molecular formula C12H5BrINO2 B8296900 3-bromo-7-iodo-5H-chromeno[2,3-b]pyridin-5-one

3-bromo-7-iodo-5H-chromeno[2,3-b]pyridin-5-one

Cat. No. B8296900
M. Wt: 401.98 g/mol
InChI Key: UKRJVCVODMQALX-UHFFFAOYSA-N
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Patent
US08497264B2

Procedure details

A 5 L 3-neck flask equipped with an overhead stirrer, a thermometer and nitrogen inlet was charged with PPA (4 Kg, 1942 mL) (115% H3PO4) and heated to 115-120° C. 5-Bromo-2-(4-iodophenoxy)nicotinic acid (400 g, 952 mmol) was charged portion wise to the hot PPA. The viscous mixture was then allowed to stir overnight (16-18 h) at 115-120° C. The dark viscous mixture was cooled to 60-65° C. and poured slowly onto a mixture of ice (3000 g) and water (2000 mL) under mechanical stirring. The light brown slurry was allowed to stir overnight and filtered at RT. The wet cake was washed with water (2×1000 mL) followed by IPA (1500 mL) and hexane (2×1000 mL). The solid was dried to obtain 326.4 g of 3-Bromo-7-iodo-5H-chromeno[2,3-b]pyridine-5-one as a grey solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
3000 g
Type
reactant
Reaction Step Three
Name
Quantity
2000 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
OP(O)(O)=O.[Br:6][C:7]1[CH:8]=[N:9][C:10]([O:16][C:17]2[CH:22]=[CH:21][C:20]([I:23])=[CH:19][CH:18]=2)=[C:11]([CH:15]=1)[C:12]([OH:14])=O>O>[Br:6][C:7]1[CH:15]=[C:11]2[C:12](=[O:14])[C:22]3[C:17](=[CH:18][CH:19]=[C:20]([I:23])[CH:21]=3)[O:16][C:10]2=[N:9][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(O)O
Step Two
Name
Quantity
400 g
Type
reactant
Smiles
BrC=1C=NC(=C(C(=O)O)C1)OC1=CC=C(C=C1)I
Step Three
Name
ice
Quantity
3000 g
Type
reactant
Smiles
Name
Quantity
2000 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
117.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
to stir overnight (16-18 h) at 115-120° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 5 L 3-neck flask equipped with an overhead stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The dark viscous mixture was cooled to 60-65° C.
STIRRING
Type
STIRRING
Details
to stir overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered at RT
WASH
Type
WASH
Details
The wet cake was washed with water (2×1000 mL)
CUSTOM
Type
CUSTOM
Details
The solid was dried

Outcomes

Product
Details
Reaction Time
17 (± 1) h
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)OC1=CC=C(C=C1C2=O)I
Measurements
Type Value Analysis
AMOUNT: MASS 326.4 g
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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